(5Z)-5-(2-iodobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
4-[(Z)-1-(2-IODOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE is a synthetic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of an iodophenyl group and a methylphenyl group, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Z)-1-(2-IODOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE typically involves the condensation of 2-iodobenzaldehyde with 4-methylphenylhydrazine, followed by cyclization to form the imidazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like methanol or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-[(Z)-1-(2-IODOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonium acetate in ethanol.
Major Products Formed:
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
4-[(Z)-1-(2-IODOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[(Z)-1-(2-IODOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- 4-[(Z)-1-(2-BROMOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE
- 4-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE
Comparison: Compared to its bromine and chlorine analogs, 4-[(Z)-1-(2-IODOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE exhibits unique reactivity due to the presence of the iodine atom. Iodine is a larger and more polarizable atom, which can influence the compound’s chemical behavior and interactions with biological targets .
Properties
Molecular Formula |
C17H13IN2O |
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Molecular Weight |
388.20 g/mol |
IUPAC Name |
(4Z)-4-[(2-iodophenyl)methylidene]-2-(4-methylphenyl)-1H-imidazol-5-one |
InChI |
InChI=1S/C17H13IN2O/c1-11-6-8-12(9-7-11)16-19-15(17(21)20-16)10-13-4-2-3-5-14(13)18/h2-10H,1H3,(H,19,20,21)/b15-10- |
InChI Key |
ROKWKYSGRHBHNB-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3I)/C(=O)N2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3I)C(=O)N2 |
Origin of Product |
United States |
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